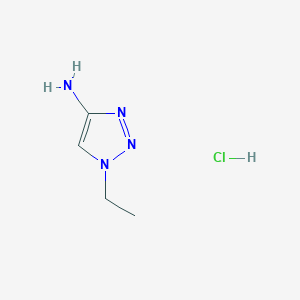

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-ethyltriazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-2-8-3-4(5)6-7-8;/h3H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXWGAPLAEFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679336 | |

| Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263377-87-2, 802915-18-0 | |

| Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is widely regarded as the most efficient and regioselective approach for synthesizing 1,4-disubstituted 1,2,3-triazoles, including 1-ethyl-1H-1,2,3-triazol-4-amine derivatives.

- Procedure : Terminal alkynes bearing the ethyl group react with azides under Cu(I) catalysis, typically using Cu(OAc)2 and sodium ascorbate in a solvent mixture such as acetone/water at room temperature.

- Advantages : High yield (>95%), mild reaction conditions, and excellent regioselectivity.

- Post-synthesis : The amine functionality at the 4-position can be introduced via azide precursors or through subsequent amination reactions.

- Characterization : Products are characterized by NMR, IR, LC-MS, and single-crystal X-ray diffraction to confirm structure and purity.

Organometallic Route Using Halogenated Triazole Intermediates

A more industrially scalable method involves the preparation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, followed by selective reaction with Grignard reagents.

Step 1: Formation of 1-ethyl-4,5-dibromo-1H-1,2,3-triazole

Prepared by bromination of the triazole ring with ethyl substituent introduced via alkyl bromide precursors.

Step 2: Selective monodebromination and carboxylation

The dibromo intermediate is treated with isopropylmagnesium chloride at low temperature (−78°C to 0°C) to yield 1-ethyl-4-bromo-1H-1,2,3-triazole. Further treatment with a Grignard reagent-lithium chloride composite and bubbling carbon dioxide introduces a carboxylic acid group at the 4-position.

Step 3: Conversion to amine and hydrochloride salt

The carboxylic acid intermediate undergoes functional group transformations, including amination and salt formation with hydrochloric acid, to afford 1-ethyl-1H-1,2,3-triazol-4-amine hydrochloride.

Reaction conditions and yields :

- The Grignard reagent is added dropwise at controlled temperatures (−30°C to 15°C).

- Carbon dioxide is introduced for 5–30 minutes.

- Acidification with hydrochloric acid adjusts pH to 1–5.

- Extraction and drying steps follow, with final crystallization at 0°C.

- Typical yield reported is approximately 53% for the carboxylic acid intermediate, which can be converted further to the amine hydrochloride salt.

Functionalization and Salt Formation

- N-Alkylation : The N1 position is alkylated using alkyl halides such as ethyl bromide.

- Amination : Introduction of the amine group at the 4-position can be achieved by substitution reactions on halogenated triazole intermediates or by reduction of nitro precursors.

- Hydrochloride salt formation : The free amine is treated with hydrochloric acid to form the stable hydrochloride salt, improving solubility and stability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield (%) | Industrial Suitability |

|---|---|---|---|---|---|

| CuAAC (Click Chemistry) | Terminal alkyne, azide, Cu(I) catalyst, RT | High regioselectivity, mild | Requires azide precursors | >95 (for triazoles) | Excellent for lab-scale |

| Organometallic (Grignard-based) | 1-ethyl-4,5-dibromo-1H-1,2,3-triazole, iPrMgCl, CO2, HCl | Scalable, suitable for industrial | Requires low temperatures, toxic reagents | ~53 (carboxylic acid intermediate) | Suitable with optimization |

| N-Alkylation + Amination | Alkyl halides, amination agents, HCl for salt | Versatile functionalization | Multi-step, purification needed | Variable | Applicable in synthesis routes |

Research Findings and Notes

- The organometallic preparation method addresses drawbacks of traditional azide-based syntheses, such as the use of highly toxic sodium azide and expensive propiolic acid esters, by employing more manageable brominated intermediates and Grignard reagents.

- The CuAAC method remains the gold standard for regioselective triazole synthesis, especially in academic and medicinal chemistry research, due to its simplicity and high yields.

- Functionalization reactions such as N-alkylation and amination are critical to obtaining the final 1-ethyl-1H-1,2,3-triazol-4-amine structure before salt formation.

- Crystallographic and spectroscopic characterizations confirm the structural integrity and purity of the synthesized compounds, supporting the reliability of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole oxides.

Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the triazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triazole oxides, while nucleophilic substitution can produce a variety of substituted triazoles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride has been investigated for its potential as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit fungal growth and have been used in the treatment of various infections. Research indicates that compounds containing triazole rings exhibit significant antifungal and antibacterial properties. For instance, studies have shown that 1H-triazoles can serve as bioisosteres for amides, enhancing their potency against certain pathogens .

Anticancer Properties

Recent studies have highlighted the efficacy of triazole derivatives in cancer therapy. The incorporation of 1-Ethyl-1H-1,2,3-triazol-4-amine into drug design has led to compounds with improved anticancer activity. For example, modifications involving triazole moieties have demonstrated enhanced interaction with biological targets, leading to increased cytotoxicity against cancer cell lines .

Enzyme Inhibition

Research has also focused on the ability of this compound to inhibit specific enzymes. For instance, novel triazole analogs synthesized from 1-Ethyl-1H-1,2,3-triazol-4-amine were evaluated for their inhibitory effects on carbonic anhydrase-II, an enzyme implicated in various physiological processes. The findings suggest that structural modifications can lead to compounds with significant inhibitory potential .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely recognized for their agricultural applications as fungicides and herbicides. The unique nitrogen-containing heterocyclic structure of 1-Ethyl-1H-1,2,3-triazol-4-amine allows it to interact with biological systems in plants effectively. Studies have suggested that triazoles can disrupt fungal cell wall synthesis and inhibit spore germination, making them valuable in crop protection strategies .

Plant Growth Regulators

Additionally, triazole derivatives have been explored as plant growth regulators. Their ability to modulate plant hormones can lead to enhanced growth and yield in various crops. Research indicates that these compounds can influence physiological processes such as flowering and fruiting by altering hormonal balances within plants .

Material Science

Polymer Chemistry

The incorporation of 1-Ethyl-1H-1,2,3-triazol-4-amine into polymer matrices has been studied for developing advanced materials with enhanced properties. The compound's ability to form stable bonds with various substrates makes it a candidate for creating functionalized polymers used in coatings and adhesives .

Nanotechnology

In nanotechnology, triazole derivatives have been utilized to synthesize nanoparticles with specific functionalities. The unique chemical properties of 1-Ethyl-1H-1,2,3-triazol-4-amine allow for the modification of nanoparticle surfaces, enhancing their stability and reactivity for applications in drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The triazole ring can form stable complexes with enzymes and receptors, modulating their activity. This makes the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Enzyme Inhibition

- 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride : Acts as a scaffold for histone lysine demethylase KDM4C inhibitors, highlighting the importance of the 4-amine group in epigenetic modulation .

Research Findings and Trends

- Structure-Activity Relationship (SAR) : Substituent bulkiness inversely correlates with bioactivity in membrane-bound targets. For example, 5-benzyl derivatives show reduced activity compared to alkyl-substituted analogs .

- Crystallography : X-ray studies of related triazoles reveal shortened C–N bonds (1.28–1.36 Å), indicating resonance stabilization critical for metabolic stability .

Biological Activity

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound belonging to the triazole family, characterized by its five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in the realms of antifungal and enzyme inhibition. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound has a molecular formula of C5H8ClN5 and a molecular weight of 148.59 g/mol. The presence of an ethyl group at the 1-position and an amine functional group at the 4-position enhances its reactivity and biological potential. Its hydrochloride form increases solubility, making it suitable for various applications in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Interactions:

- Enzyme Inhibition: The compound has been shown to inhibit cholinesterase activity by binding to its active site, thus preventing the breakdown of acetylcholine, which is crucial for neurotransmission .

- Antifungal Activity: It exhibits significant antifungal properties against various strains by disrupting fungal cell membrane integrity and inhibiting key metabolic pathways .

Antifungal Properties

Numerous studies have highlighted the antifungal efficacy of this compound. For instance:

- In vitro Studies: The compound demonstrated potent activity against common fungal pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus niger | 2 |

| Cryptococcus neoformans | 4 |

Enzyme Inhibition

The compound's ability to inhibit enzymes is another significant aspect of its biological activity:

- Cholinesterase Inhibition: It has been shown to inhibit cholinesterase with an IC50 value of approximately 100 nM, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives, including this compound. Researchers found that modifications to the triazole ring could enhance its potency against specific targets. For example:

- Structure–Activity Relationship (SAR) Studies: These studies indicated that substituents on the triazole ring significantly influenced antifungal activity. Compounds with electron-donating groups exhibited improved efficacy compared to their electron-withdrawing counterparts .

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes. This metabolic pathway leads to the formation of several metabolites that may also exhibit biological activity .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-1H-1,2,3-triazol-4-amine hydrochloride in academic laboratories?

The synthesis typically involves two key steps:

- Triazole ring formation : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the 1,2,3-triazole core. Terminal alkynes (e.g., propargylamine derivatives) react with azides (e.g., ethyl azide) under mild conditions (room temperature, aqueous/organic solvent mixtures) to yield regioselective 1,4-substituted triazoles .

- Amine hydrochloride formation : Post-functionalization of the triazole with an ethyl group via alkylation, followed by protonation with hydrochloric acid to stabilize the amine as a hydrochloride salt. Purification via recrystallization or column chromatography ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions (e.g., ethyl group at N1, amine at C4) and absence of regioisomers.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHNHCl, theoretical 148.06 g/mol).

- X-ray Crystallography : Single-crystal diffraction studies (using SHELX software ) provide unambiguous confirmation of bond lengths, angles, and packing motifs.

Q. What solvent systems are optimal for dissolving this compound in biological assays?

The hydrochloride salt enhances water solubility. For in vitro studies:

- Use aqueous buffers (e.g., PBS, pH 7.4) with ≤5% DMSO for stock solutions.

- Avoid alcohols or non-polar solvents due to potential precipitation. Validate solubility via dynamic light scattering (DLS) to ensure no aggregation .

Advanced Research Questions

Q. How does the electronic environment of the triazole ring influence reactivity in cross-coupling reactions?

The 1,2,3-triazole core acts as a weak π-acceptor, stabilizing transition metals in catalytic cycles. The ethyl group at N1 donates electron density, enhancing regioselectivity in Suzuki-Miyaura couplings. For example, the C4-amine can be functionalized with arylboronic acids using Pd(PPh) in THF/water (80°C, 12h) to generate bioconjugates .

Q. What strategies mitigate contradictions in biological activity data for triazole derivatives?

Discrepancies often arise from:

- Purity issues : Use HPLC (C18 column, 0.1% TFA in HO/MeCN) to verify ≥98% purity.

- Protonation state : The hydrochloride salt’s solubility vs. free base impacts cellular uptake. Compare bioactivity at controlled pH (e.g., 6.5–7.5) .

- Assay interference : Triazoles may chelate metal ions (e.g., Cu) in enzymatic assays. Include control experiments with EDTA .

Q. How can computational modeling guide the design of triazole-based inhibitors?

- Docking studies : Use AutoDock Vina to predict binding affinities for targets like kinase domains. The C4-amine forms hydrogen bonds with catalytic residues (e.g., EGFR-TK).

- QSAR models : Correlate substituent effects (e.g., ethyl vs. benzyl) with IC values. Hammett constants (σ) quantify electronic contributions to activity .

Q. What role does this compound play in materials science applications?

- Coordination polymers : The triazole’s N2/N3 atoms bind transition metals (e.g., Ag) to form luminescent frameworks.

- Self-assembled monolayers (SAMs) : Functionalize gold surfaces via thiolated derivatives for biosensor development .

Methodological Best Practices

Q. How to resolve low yields in the final alkylation step?

- Optimize reaction conditions : Use NaH as a base in DMF at 0°C to minimize side reactions (e.g., over-alkylation).

- Protect the amine : Temporarily protect the C4-amine with a Boc group before ethylation, followed by HCl deprotection .

Q. What are the pitfalls in interpreting X-ray crystallography data for hydrochloride salts?

Q. How to validate biological activity in resistant cell lines?

- Dose-response curves : Test across 3–5 logs of concentration (1 nM–100 µM) in multidrug-resistant (MDR) cancer lines (e.g., NCI/ADR-RES).

- Mechanistic studies : Use RNA-seq to identify upregulated efflux pumps (e.g., P-gp) that may reduce efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.